[(3-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
Description
The compound (3-fluorophenyl)methylamine is a secondary amine featuring a 3-fluorobenzyl group and a pyrazole ring substituted with an isopropyl group at position 1. Its molecular formula is C₁₄H₁₇FN₃, with a molecular weight of 246.31 g/mol. The structure combines aromatic fluorination, a pyrazole heterocycle, and a flexible amine linker, making it a candidate for medicinal chemistry studies, particularly in targeting receptors or enzymes influenced by fluorinated motifs .
Key structural features:
- 3-Fluorophenyl group: Enhances lipophilicity and modulates electronic properties via the electron-withdrawing fluorine atom.
- 1-(Propan-2-yl)-1H-pyrazol-3-yl: The pyrazole ring provides rigidity, while the isopropyl substituent introduces steric bulk.
Properties
Molecular Formula |
C14H18FN3 |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c1-11(2)18-7-6-14(17-18)10-16-9-12-4-3-5-13(15)8-12/h3-8,11,16H,9-10H2,1-2H3 |
InChI Key |
JWBYIHAXIJEBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-fluorobenzyl chloride with {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or primary amines in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Fluoro vs. 4-Fluoro Substitution
A direct analog, (4-fluorophenyl)methylamine (), differs only in the position of the fluorine atom on the phenyl ring. The 3-fluoro substitution may alter π-π stacking interactions in biological targets compared to the 4-fluoro isomer. For example, in receptor binding, the meta-substitution could better align with hydrophobic pockets, whereas para-substitution might favor planar interactions .
| Property | 3-Fluoro Compound | 4-Fluoro Compound |
|---|---|---|
| Molecular Weight | 246.31 g/mol | 246.31 g/mol |
| Fluorine Position | Meta (C3) | Para (C4) |
| Predicted LogP<sup>*</sup> | ~2.8 | ~2.7 |
| Synthetic Accessibility | Moderate | Moderate |
<sup>*</sup>Estimated using fragment-based methods.
Pyrazole Substitution Variations
a) Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine ()
- Key Differences : Replaces the isopropyl group with a 2-fluoroethyl substituent and uses a butylamine linker.
- The longer butyl chain may enhance membrane permeability but reduce target specificity .
b) 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine ()
- Key Differences : Chlorine replaces the methyleneamine-linked pyrazole substituent.
- However, the absence of the amine linker reduces flexibility, which may limit conformational adaptation .
Amine Linker Modifications
a) 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ()
- Structure : Features a pyrimidine-imidazole core instead of pyrazole, with a propylamine linker.
| Parameter | Target Compound | Pyrimidine-Imidazole Analog |
|---|---|---|
| Molecular Weight | 246.31 g/mol | 311.36 g/mol |
| Heterocycle | Pyrazole | Pyrimidine-imidazole |
| Linker Length | Methylene | Propyl |
Fluorinated Group Variations
a) {3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine ()
- Key Differences : A propyl chain separates the pyrazole and amine, with a methyl group on the amine.
- The methylamine group could sterically hinder interactions compared to the unsubstituted amine in the target compound .
b) [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine ()
- Key Differences : Trifluoromethylpyridine replaces the fluorophenyl-pyrazole system.
- Impact : The trifluoromethyl group is strongly electron-withdrawing, which may enhance binding to cationic regions (e.g., enzyme active sites). However, the pyridine ring’s planar structure reduces conformational flexibility compared to pyrazole .
Pharmacological and Physicochemical Considerations
- Lipophilicity: The target compound’s LogP (~2.8) balances membrane permeability and aqueous solubility, favorable for CNS targets.
- Metabolic Stability : Fluorination generally resists oxidative metabolism. However, compounds with fluoroalkyl groups () may undergo defluorination, whereas the target’s aromatic fluorine is more stable .
- Synthetic Complexity : The target compound’s synthesis involves amination and pyrazole functionalization, comparable to methods in (e.g., copper-catalyzed coupling).
Biological Activity
The compound (3-fluorophenyl)methylamine is a hybrid molecule that integrates a fluorophenyl group with a pyrazole moiety. This structural combination is of significant interest due to the pharmacological potential exhibited by pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a 3-fluorophenyl group, which enhances its lipophilicity and potential receptor interactions, and a pyrazole ring that is known to participate in various biological mechanisms.
Biological Activity Overview
Research indicates that compounds containing pyrazole rings demonstrate significant biological activities. The following sections detail specific activities associated with similar pyrazole derivatives, which may provide insights into the potential activity of (3-fluorophenyl)methylamine.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. For instance, certain derivatives exhibit inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR. The efficacy of these compounds is often assessed using various cancer cell lines, including breast and colon cancer models.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | BRAF(V600E) | MDA-MB-231 | 5.4 |
| Compound B | EGFR | HCT116 | 2.8 |
| (3-fluorophenyl)methylamine | TBD | TBD | TBD |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazoles have shown promise in anti-inflammatory applications. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study:
A study evaluated a series of pyrazole derivatives for their ability to inhibit inflammation in vitro. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anti-inflammatory activity.
Antibacterial Activity
Pyrazole derivatives are also recognized for their antibacterial properties. Research has documented their effectiveness against various bacterial strains, including resistant strains.
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 18 |
| (3-fluorophenyl)methylamine | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of pyrazole-based compounds is often linked to their structural features. Substituents at specific positions on the pyrazole ring can dramatically influence activity. For example, the presence of an electron-withdrawing group like fluorine at the para position can enhance binding affinity to biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-fluorophenyl)methylamine, and how can purity be maximized?
- Methodology : The synthesis typically involves a multi-step process starting with alkylation of 3-fluorobenzyl chloride followed by coupling with 1-(propan-2-yl)-1H-pyrazole-3-carboxaldehyde. Key steps include:
- Nucleophilic substitution under inert atmosphere (e.g., nitrogen) to form the methylene bridge.
- Catalytic hydrogenation for reduction of intermediates, using palladium on carbon (Pd/C) in ethanol.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity (>95%). Monitoring via TLC and HPLC ensures reaction completion .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Distinct signals for the 3-fluorophenyl aromatic protons (δ 7.2–7.4 ppm, multiplet) and pyrazole protons (δ 6.1 ppm, singlet for C3-H; δ 1.4 ppm, doublet for isopropyl CH₃).
- ¹³C NMR : Fluorine coupling splits the aromatic carbons (e.g., ~162 ppm for C-F).
- 2D NMR (HSQC, HMBC) validates connectivity between the methylene bridge (δ 3.8–4.2 ppm) and aromatic/pyrazole moieties .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies involving this compound?
- Methodology :
- Dose-response analysis : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) with controls for batch-to-batch variability.
- Structural validation : Cross-check compound purity via X-ray crystallography (SHELXL refinement ) or LC-MS to rule out degradation products.
- Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to harmonize data from divergent experimental conditions (e.g., cell lines, buffer pH) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding poses using crystal structures of target proteins (e.g., PDB ID 2JDO).
- MD simulations : Assess binding stability (100 ns trajectories, AMBER force field) to evaluate hydrogen bonding between the pyrazole ring and kinase hinge region.
- QSAR models : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and polar surface area .
Q. How do structural modifications (e.g., fluorination, alkyl chain length) influence binding affinity and selectivity?
- Methodology :
- SAR studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-fluorophenyl) and test in radioligand binding assays.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding.
- Cryo-EM/X-ray : Resolve ligand-target complexes to identify critical interactions (e.g., fluorine-mediated hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
